
1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used in various studies to investigate its mechanism of action and its effects on the body.
作用機序
1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine selectively targets and destroys noradrenergic neurons in the brain by binding to the noradrenaline transporter (NET) and entering the neurons. Once inside the neurons, this compound is metabolized into a toxic metabolite that damages the neurons, leading to their destruction. This results in a reduction in the levels of NA in the brain, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
The depletion of NA in the brain by this compound has been shown to have various effects on behavior and physiology. Studies have shown that this compound can cause deficits in learning and memory, increase anxiety-like behavior, and alter circadian rhythms. It has also been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to investigate the role of NA in various physiological and pathological processes without affecting other neurotransmitter systems. However, one limitation of using this compound is that it can cause non-specific effects such as stress and inflammation, which can confound the results of experiments.
将来の方向性
There are several future directions for the use of 1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine in scientific research. One area of interest is the role of NA in the regulation of sleep and wakefulness. Another area of interest is the use of this compound in the development of new treatments for neurodegenerative diseases. Additionally, this compound may be useful in investigating the role of NA in drug addiction and withdrawal.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research to investigate the role of NA in various physiological and pathological processes. Its selectivity for noradrenergic neurons makes it a useful tool for investigating the role of NA in the brain. However, its non-specific effects and limitations should be taken into consideration when designing experiments. There are several future directions for the use of this compound in scientific research, and it is likely to continue to be a valuable tool in the study of the noradrenergic system.
合成法
The synthesis of 1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine involves the reaction of 1-(3,4-Dichlorophenyl)piperazine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine has been used in various scientific research applications, including studies on the noradrenergic system, neurodegenerative diseases, and drug addiction. It has been shown to selectively deplete noradrenaline (NA) in the brain, which makes it a useful tool for investigating the role of NA in various physiological and pathological processes.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-2-25-15-4-6-16(7-5-15)26(23,24)22-11-9-21(10-12-22)14-3-8-17(19)18(20)13-14/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMESMWNYRJBQCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B512784.png)

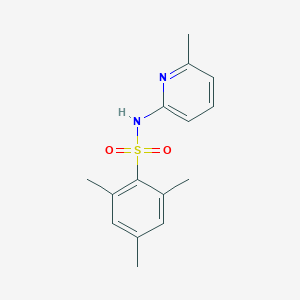

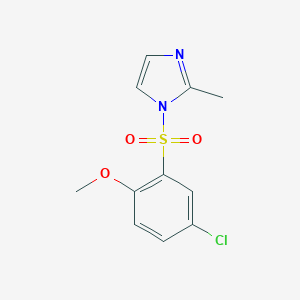
![1-Benzyl-4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B512808.png)
![1-Benzyl-4-[(5-iodo-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512809.png)
![1-Benzyl-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B512811.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512813.png)
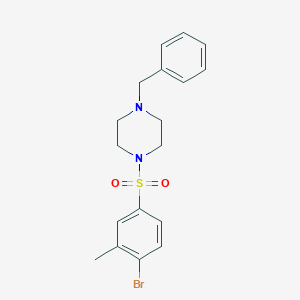
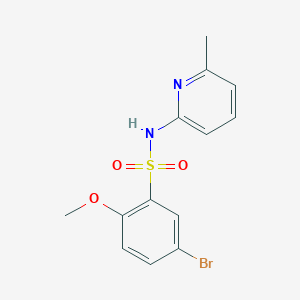
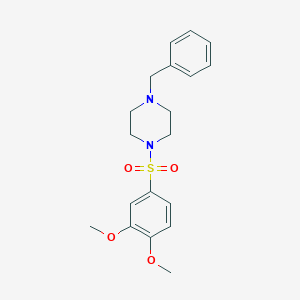
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512825.png)
